molecular formula C19H23N3O3 B14938524 N-[4-(acetylamino)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-[4-(acetylamino)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B14938524
M. Wt: 341.4 g/mol
InChI Key: BKCTURVWGXAONR-UHFFFAOYSA-N
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Description

The compound N-[4-(acetylamino)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a structurally complex acetamide derivative. Its core structure comprises:

  • A 4-(acetylamino)phenyl group linked via an acetamide bridge.
  • A tetrahydro-2H-pyran-4-yl moiety substituted with a 1H-pyrrol-1-yl group at the 4-position.

This combination introduces unique steric and electronic properties. The pyrrole substituent contributes aromaticity and hydrogen-bonding capacity, which could influence target binding .

Properties

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C19H23N3O3/c1-15(23)20-16-4-6-17(7-5-16)21-18(24)14-19(8-12-25-13-9-19)22-10-2-3-11-22/h2-7,10-11H,8-9,12-14H2,1H3,(H,20,23)(H,21,24)

InChI Key

BKCTURVWGXAONR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2(CCOCC2)N3C=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multiple steps. One common approach is to start with the acetylation of 4-aminophenyl to form N-(4-acetylamino)phenyl. This intermediate is then reacted with a pyrrole derivative under specific conditions to introduce the pyrrole ring. Finally, the tetrahydropyran ring is incorporated through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the acetylamino group to an amine.

    Substitution: The phenyl and pyrrole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the phenyl and pyrrole rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituents Notable Features Reference
Target Compound C₁₈H₂₁N₃O₃ (estimated) 4-(Acetylamino)phenyl, 4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran Pyrrole enhances aromatic interactions; tetrahydro-2H-pyran improves solubility.
N-[4-(Acetylsulfamoyl)phenyl]-2-(4-tert-butylphenoxy)acetamide C₂₀H₂₄N₂O₅S 4-(Acetylsulfamoyl)phenyl, 4-tert-butylphenoxy Sulfonamide group increases acidity; tert-butylphenoxy enhances lipophilicity.
N-[4-(Morpholinosulfonyl)phenyl]-2-(4-chlorophenylamino)acetamide (5l) C₁₉H₂₂ClN₃O₄S Morpholinosulfonyl, 4-chlorophenylamino Chlorine substituent improves electrophilicity; morpholine enhances solubility.
N-[4-(Acetylamino)phenyl]-2-(5-chloro-1H-indol-1-yl)acetamide C₁₈H₁₆ClN₃O₂ 4-(Acetylamino)phenyl, 5-chloroindole Chloroindole increases steric bulk; indole’s NH enables hydrogen bonding.
N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide C₁₇H₂₂N₄O₄S Tetrahydro-2H-pyran-4-yl-pyrazole, sulfamoyl Pyrazole introduces basicity; sulfonamide improves water solubility.

Substituent Effects on Physicochemical Properties

  • Acetylamino vs.
  • Pyrrole vs. Pyrazole/Indole : Pyrrole’s aromaticity and lone pair on nitrogen may facilitate π-π stacking and hydrogen bonding, unlike pyrazole (basic N) or indole (acidic NH) .
  • Tetrahydro-2H-pyran vs.

Biological Activity

N-[4-(acetylamino)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

N 4 acetylamino phenyl 2 4 1H pyrrol 1 yl tetrahydro 2H pyran 4 yl acetamide\text{N 4 acetylamino phenyl 2 4 1H pyrrol 1 yl tetrahydro 2H pyran 4 yl acetamide}

This structure features an acetylamino group and a tetrahydropyran moiety, which are significant for its biological interactions.

Anticancer Properties

Research indicates that derivatives similar to this compound exhibit anticancer properties. A study highlighted that compounds containing a pyrrole ring often demonstrate cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis, primarily through the modulation of protein kinase activity, which is crucial for cell signaling pathways related to cancer progression .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have been shown to modulate protein kinase activities, affecting cellular processes such as proliferation and apoptosis.
  • Interference with Viral Replication : Compounds with similar structures have been documented to inhibit viral polymerases and other enzymes critical for viral replication.
  • Cytotoxicity : The compound may induce cytotoxic effects through reactive oxygen species (ROS) generation or by disrupting mitochondrial function in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cells
AntiviralInhibition of HCV replication
CytotoxicityIncreased ROS production

Case Study: Anticancer Activity

A study conducted on a series of pyrrole-containing compounds demonstrated that modifications at specific positions significantly enhanced their anticancer activity against breast cancer cell lines. The study reported IC50 values in the low micromolar range, indicating substantial potency .

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